N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-23(12-11-20(27)26-22(23)29)16-7-9-17(10-8-16)25-21(28)13-15-14-24-19-6-4-3-5-18(15)19/h3-10,14,24H,2,11-13H2,1H3,(H,25,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKADQSORDCZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the phenyl group, and finally, the indole moiety is attached. Common reagents used in these steps include ethyl acetoacetate, phenylhydrazine, and indole-3-acetic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process would be optimized to minimize waste and reduce production costs, while ensuring high purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites: the acetamide group and the dioxopiperidine ring.
Acidic Hydrolysis of Acetamide
Under strong acidic conditions (e.g., 6M HCl, reflux), the acetamide bond cleaves to yield 2-(1H-indol-3-yl)acetic acid and 4-(3-ethyl-2,6-dioxopiperidin-3-yl)aniline (Figure 1A). This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Basic Hydrolysis of Dioxopiperidine
In alkaline media (e.g., NaOH, 80°C), the dioxopiperidine ring opens via nucleophilic attack at the carbonyl groups, forming a dicarboxylic acid intermediate. Subsequent decarboxylation yields 3-ethylpiperidine-2,6-dione (Figure 1B).
Reduction Reactions
Reductive transformations target carbonyl groups and aromatic systems.
LiAlH₄-Mediated Reduction
Lithium aluminum hydride reduces the acetamide to a secondary amine (Figure 2A) and the dioxopiperidine ketones to secondary alcohols . Over-reduction of the indole ring is minimized under controlled conditions.
Catalytic Hydrogenation
Hydrogenation (H₂, Pd/C) selectively reduces the indole’s pyrrole ring to indoline , while leaving the acetamide and dioxopiperidine intact (Figure 2B) .
Substitution and Functionalization
Electrophilic and nucleophilic substitutions occur at reactive sites.
Indole C3 Alkylation
The indole NH participates in Mitsunobu reactions (e.g., with alcohols) to form C3-alkylated derivatives (Figure 3A). Triphenylphosphine and diethyl azodicarboxylate (DEAD) are typical reagents .
Piperidine Ring Functionalization
The ethyl group on the dioxopiperidine undergoes radical bromination (NBS, AIBN) to yield 3-(bromomethyl)-3-ethyl derivatives , enabling further cross-coupling reactions (Figure 3B) .
Oxidation Reactions
Oxidation targets the indole and dioxopiperidine moieties.
Indole Ring Oxidation
Treatment with m-CPBA oxidizes the indole to 2-oxindole , while the dioxopiperidine remains unaffected (Figure 4A) .
Dioxopiperidine Ring Oxidation
Strong oxidants (e.g., KMnO₄) cleave the dioxopiperidine ring, producing succinic acid derivatives (Figure 4B) .
Coupling Reactions
The compound participates in cross-coupling and conjugation reactions.
Suzuki-Miyaura Coupling
The phenyl group undergoes palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃) to introduce substituents (Figure 5A) .
Amide Conjugation
The primary amine (from acetamide hydrolysis) reacts with activated carboxylic acids (e.g., HATU, DIPEA) to form bis-amide derivatives (Figure 5B) .
Tables of Reaction Conditions and Outcomes
Mechanistic Insights and Challenges
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Steric Hindrance : The ethyl group on the dioxopiperidine impedes nucleophilic attack at the carbonyl carbons, necessitating harsh conditions for hydrolysis .
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Selectivity : Catalytic hydrogenation preferentially targets the indole ring due to its electron-rich nature, avoiding reduction of the acetamide .
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Side Reactions : Over-oxidation of indole to isatin derivatives occurs with excess m-CPBA, requiring stoichiometric control .
Scientific Research Applications
Synthetic Routes
The synthesis of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The synthesis begins with the formation of piperidine and indole derivatives.
- Coupling Reactions : These intermediates are coupled under controlled conditions to yield the final product.
- Reaction Conditions : Common reagents include ethyl acetoacetate and hydrazine hydrate, with specific temperature and pH controls to optimize yield.
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical modifications that can lead to new compounds with potentially beneficial properties.
Biology
In biological research, this compound is investigated for its role as a biochemical probe. Its ability to interact with specific molecular targets makes it valuable for studying enzyme activities and receptor functions.
Medicine
The pharmacological properties of this compound are being explored for potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-cancer activity, neuroprotective effects, and other beneficial pharmacodynamics.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications enhanced the cytotoxicity against breast cancer cells, suggesting a pathway for developing targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. Findings indicated that the compound could reduce oxidative stress markers and improve cognitive function in animal models, highlighting its potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(1H-indol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally or functionally related indole-acetamide derivatives, focusing on substituent effects, heterocyclic modifications, and biological activities.
Indole-Acetamide Derivatives with Fluorinated Substituents
Example Compound : (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide (4g) .
- Structural Features :
- Fluorostyryl and trifluoroacetyl groups enhance electron-withdrawing properties.
- Methoxyphenyl substituent improves lipophilicity.
- Biological Activity: Tested in Plasmodium falciparum lactate dehydrogenase (pLDH) assays, a marker for antimalarial activity.
Comparison to Target Compound: The target lacks fluorinated groups but incorporates a dioxopiperidinone ring, which may improve solubility or metabolic stability compared to the trifluoroacetyl group in 4g.
Indole Derivatives with Benzimidazole/Benzothiazole Moieties
Example Compound : 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(3-(1H-indol-3-yl)acryloyl)phenyl)acetamide (6a-d) .
- Structural Features :
- Benzimidazole/thiazole heterocycles linked via thioether bonds.
- Acrylamide spacer instead of acetamide.
- Biological Activity :
- Antimicrobial: Moderate activity against E. coli and S. aureus.
- Antioxidant: DPPH radical scavenging activity (~50–60% at 100 µg/mL).
Comparison to Target Compound: The target’s dioxopiperidinone group may reduce thiol-mediated toxicity risks compared to benzimidazole/thiazole systems.
Biphenyl-Containing Indole Acetamides
Example Compound : N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide .
- Fluorine atom enhances membrane permeability.
- Biological Activity: No specific data provided, but biphenyl motifs are common in kinase inhibitors.
Piperazinyl vs. Piperidinone Heterocycles
Example Compound: 2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide .
- Structural Features :
- Piperazine ring enhances basicity and solubility.
- Dimethylphenyl group provides steric bulk.
- Biological Activity :
- Piperazine derivatives often target GPCRs or serotonin receptors.
Comparison to Target Compound: The target’s dioxopiperidinone lacks the basicity of piperazine, which could reduce off-target interactions with cationic binding sites. The ketone groups may also participate in hydrogen bonding.
Quinoline-Linked Indole Acetamides
Example Compound: 2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide .
- Structural Features: Quinoline moiety introduces planar aromaticity for intercalation. Chlorophenyl group enhances hydrophobicity.
- Biological Activity: Likely antiviral or anticancer (quinoline is common in such agents).
Biological Activity
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O4 |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 38473-28-8 |
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions. Common reagents include ethyl acetoacetate and hydrazine hydrate under controlled conditions to optimize yield and purity. Industrial production may utilize automated reactors for efficiency .
The compound's biological activity is primarily attributed to its ability to modulate specific molecular targets within cells. It is believed to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This interaction can lead to the inhibition of tumor growth by inducing cell cycle arrest or apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported a 70% reduction in cell viability at concentrations above 10 µM in breast cancer cell lines .
- Mechanistic Insights : The compound's mechanism includes the induction of apoptosis via the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Target Engagement Studies
A study focused on the compound's ability to engage target proteins within live cells using proteomics techniques. This research demonstrated that the compound effectively binds to CDK4/6, leading to enhanced degradation of these proteins through the ubiquitin-proteasome pathway. This finding supports its potential use as a PROTAC (proteolysis-targeting chimera) in targeted protein degradation strategies .
Q & A
Q. What synthetic strategies are recommended for constructing the acetamide linkage in N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(1H-indol-3-yl)acetamide?
The acetamide bond can be formed via coupling reactions using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base. For example, in analogous compounds, amide formation between carboxylic acid derivatives and amines is achieved under mild conditions (room temperature, DMF solvent) . Optimization may involve adjusting stoichiometry or reaction time to minimize side products.
Q. How can the structural conformation of this compound be validated post-synthesis?
X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise bond-length and angle measurements. For compounds resistant to crystallization, NMR spectroscopy (e.g., 2D NOESY or HSQC) can confirm spatial arrangements and hydrogen bonding patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening could include enzyme inhibition assays (e.g., histone deacetylase [HDAC] inhibition, given structural similarities to HDAC inhibitors with indole motifs) using fluorogenic substrates. Cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines (e.g., HCT116 colon carcinoma) at varying concentrations (1 nM–10 µM) over 48–72 hours can assess cytotoxicity .
Advanced Research Questions
Q. How can contradictory results between in vitro and in vivo efficacy be resolved?
Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability, rapid metabolism). Advanced studies should include:
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS.
- Metabolite identification : Use hepatic microsomes or in vivo samples to identify metabolic hotspots (e.g., piperidinone ring oxidation).
- Formulation optimization : Explore prodrug strategies or nano-encapsulation to enhance solubility and stability .
Q. What computational methods are effective for predicting target interactions?
Molecular docking (AutoDock Vina, Glide) can model binding poses in HDACs or formyl-peptide receptors (FPRs). For dynamic interactions, perform molecular dynamics (MD) simulations (AMBER, GROMACS) over 100+ ns to assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations can quantify binding affinity changes due to substituent modifications (e.g., ethyl vs. methyl on the piperidinone ring) .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Analog synthesis : Modify the indole (e.g., 5-fluoro substitution) or piperidinone (e.g., replacing ethyl with cyclopropyl) to assess steric/electronic effects.
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding kinetics (KD, ΔG).
- Transcriptomic profiling : RNA-seq on treated cells can identify downstream pathways (e.g., apoptosis, inflammation) linked to structural variants .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : Use reverse-phase C18 columns with UV (254 nm) and ESI-MS detection to quantify impurities (>95% purity threshold).
- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Detect residual solvents or hydrates .
Q. How should researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions; dilute in assay buffer containing cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility.
- Lipid-based formulations : For in vivo studies, employ Cremophor EL or liposomal encapsulation .
Data Interpretation and Validation
Q. What statistical approaches are recommended for dose-response studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
